molecular formula C7H3ClFNO2 B12854668 5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one

5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one

Cat. No.: B12854668
M. Wt: 187.55 g/mol
InChI Key: FSBIBFHZDOFLPD-UHFFFAOYSA-N
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Description

5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one typically involves the reaction of 5-chloro-2-aminophenol with 2-fluorobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding oxides or reduced forms .

Scientific Research Applications

5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-fluorobenzo[d]oxazol-2-amine
  • 2-Chloro-6-fluorobenzo[d]oxazole
  • 5-Fluorobenzo[d]oxazol-2-amine

Uniqueness

5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H3ClFNO2

Molecular Weight

187.55 g/mol

IUPAC Name

5-chloro-6-fluoro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3ClFNO2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)

InChI Key

FSBIBFHZDOFLPD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)OC(=O)N2

Origin of Product

United States

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